

Technical Guide: Solubility and Applications of (1S,2R)-2-Aminocyclopentanol Hydrochloride

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Compound of Interest

Compound Name: (1S,2R)-2-Aminocyclopentanol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for **(1S,2R)-2-Aminocyclopentanol hydrochloride** (CAS Number: 225791-13-9). Given the limited publicly available quantitative data, this document focuses on qualitative solubility, a detailed experimental protocol for determining precise solubility values, and the compound's critical role in chiral synthesis.

Introduction to (1S,2R)-2-Aminocyclopentanol Hydrochloride

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral aminocyclopentanol derivative valued in pharmaceutical research and organic synthesis. Its specific stereochemistry makes it a crucial building block for creating complex, enantiomerically pure molecules.^[1] It is particularly utilized in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the final drug product.^{[1][2]} This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential antiviral and anticancer agents.^[1]

Solubility Profile

Precise quantitative solubility data for **(1S,2R)-2-Aminocyclopentanol hydrochloride** is not extensively documented in publicly accessible literature. However, qualitative descriptions and data for related stereoisomers provide a general understanding of its solubility characteristics. The compound is generally described as a solid crystal that is soluble in water and other polar solvents.^[3]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for aminocyclopentanol hydrochlorides. It is important to note that this information is based on general statements and data for stereoisomers, and empirical testing is recommended for specific applications.

| Solvent | Qualitative Solubility | Source |
|---------------------------|--|----------------|
| Water | Soluble | ^[3] |
| Polar Solvents | Soluble | ^[3] |
| Methanol | Slightly Soluble (inferred from related compounds) | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (inferred from related compounds) | |
| Non-polar Solvents | Slightly Soluble (inferred from related compounds) | |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol based on the equilibrium shake-flask method is recommended. This method is a standard and reliable approach for determining the thermodynamic solubility of a compound.

Objective

To determine the saturation solubility of **(1S,2R)-2-Aminocyclopentanol hydrochloride** in various solvents at a controlled temperature.

Materials

- **(1S,2R)-2-Aminocyclopentanol hydrochloride**
- Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
- Sealed vials
- Temperature-controlled shaker
- Syringes and syringe filters (e.g., 0.22 μm)
- Validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy)
- Analytical balance
- Volumetric flasks and pipettes

Methodology

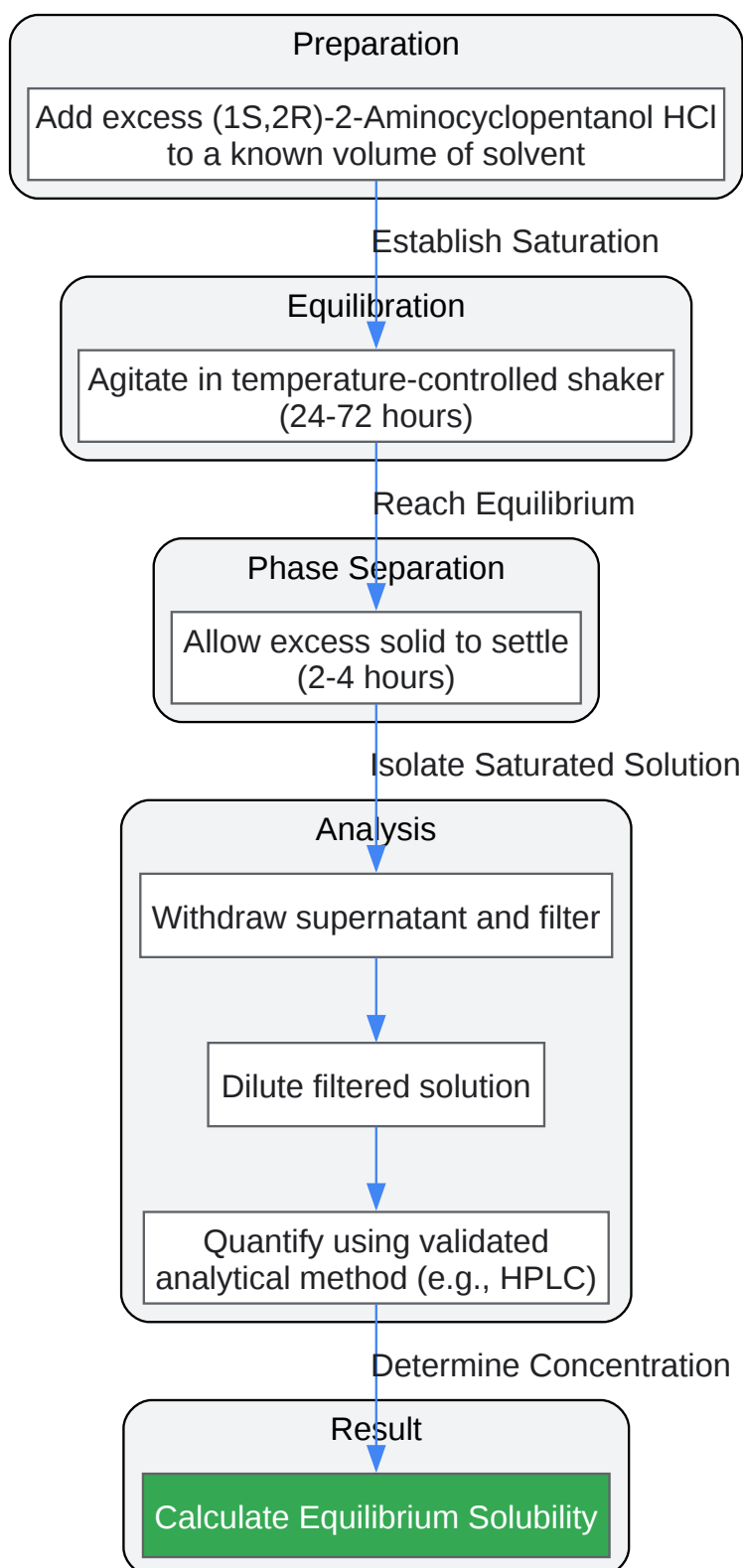
- **Sample Preparation:** Add an excess amount of **(1S,2R)-2-Aminocyclopentanol hydrochloride** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
- **Equilibration:** Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the controlled temperature for a set period (e.g., 2-4 hours) to permit the excess solid to settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

- Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the compound.
- Calculation: Use the calibration curve to determine the concentration of **(1S,2R)-2-Aminocyclopentanol hydrochloride** in the diluted samples. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **(1S,2R)-2-Aminocyclopentanol hydrochloride**.



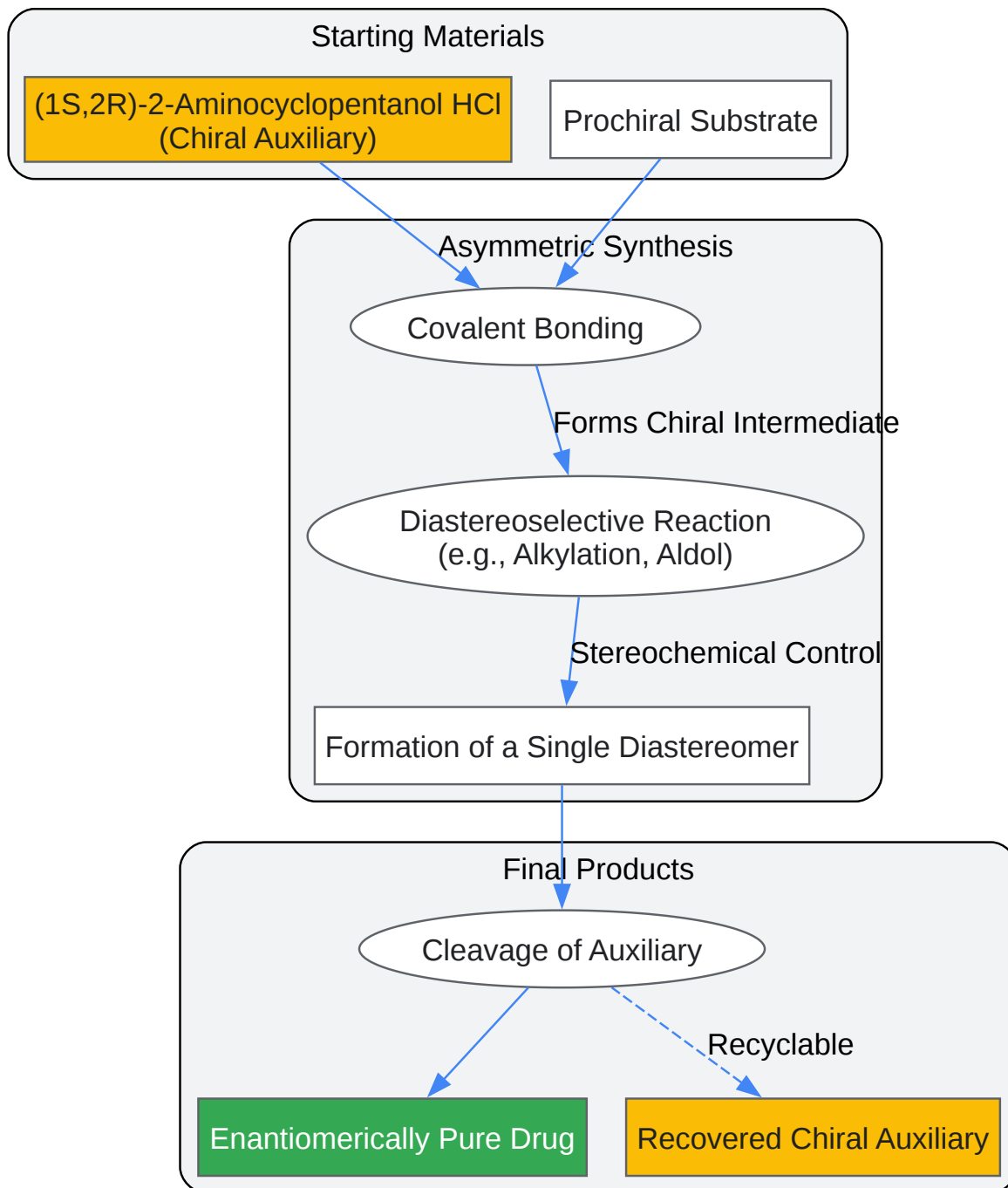
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A flowchart of the experimental workflow for solubility determination.

Role in Chiral Synthesis

(1S,2R)-2-Aminocyclopentanol hydrochloride is not typically involved in signaling pathways but is a fundamental component in the logical pathway of asymmetric synthesis. Its defined stereochemistry is transferred to a new molecule, enabling the production of a single enantiomer of a target drug. This is crucial as different enantiomers of a drug can have vastly different biological activities.

The diagram below illustrates the logical flow of how a chiral auxiliary like **(1S,2R)-2-Aminocyclopentanol hydrochloride** is used in the synthesis of an enantiomerically pure pharmaceutical product.



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Logical flow of using a chiral auxiliary in asymmetric synthesis.

Conclusion

While quantitative solubility data for **(1S,2R)-2-Aminocyclopentanol hydrochloride** remains scarce in the public domain, its qualitative properties indicate solubility in water and polar solvents. For drug development and process chemistry, it is imperative that researchers determine the solubility of this key intermediate under their specific experimental conditions. The provided generalized shake-flask protocol offers a robust starting point for such empirical determinations. The primary value of **(1S,2R)-2-Aminocyclopentanol hydrochloride** lies in its application as a chiral building block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.

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